Agaroheptaose

Enzymology Glycobiology Marine biomass saccharification

Agaroheptaose (DP7 AOS, ≥98% HPGPC) provides the single-DP reference standard absent from mixed agarooligosaccharide hydrolysates. • Non-cytotoxic in RAW 264.7 macrophages up to 1000 μg/mL-NAOS-class compounds induce cytotoxicity from 125 μg/mL, risking false-positive inflammatory readouts. • Defined kinetic parameters (Km 1.76 mM, kcat 6.07 s⁻¹ for VejABG) enable precise enzyme characterization without competing substrate interference. • Essential for DP-activity-toxicity SAR panels where substituting DP values without verifying assay endpoints may select an inactive compound.

Molecular Formula C42H66O33
Molecular Weight 1099.0 g/mol
Cat. No. B14751524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgaroheptaose
Molecular FormulaC42H66O33
Molecular Weight1099.0 g/mol
Structural Identifiers
SMILESC1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1
InChIKeyFDJBFZNASCYAIJ-MGMSNSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agaroheptaose Procurement Guide: Structure, Class, and Key Differentiators


Agaroheptaose (CAS 852690-25-6, C₄₂H₆₆O₃₃, MW 1098.95) is a linear heptasaccharide belonging to the agarooligosaccharide (AOS) class, composed of seven sugar units arranged as alternating β-1,4-linked D-galactose and α-1,3-linked 3,6-anhydro-L-galactose residues, with D-galactose at the non-reducing terminus [1]. It is the degree-of-polymerization 7 (DP7) member of the odd-numbered AOS series, distinguished from even-numbered neoagarooligosaccharides (NAOSs) by its non-reducing-end chemistry and its origin from α-agarase or α-neoagarobiose hydrolase cleavage of agarose [2]. Commercial availability at ≥98% purity (HPGPC) makes it suitable as a defined research substrate and bioactive candidate .

1
Odd-numbered agarooligosaccharide (AOS) with D-galactose non-reducing end – distinct from even-numbered neoagarooligosaccharides (NAOSs)
2
Defined degree-of-polymerization 7 (DP7) standard for enzyme kinetics and structure-activity studies
3
Supplied as single-DP species at ≥98% purity (HPGPC) – eliminates mixed-hydrolysate variability

Why Generic Agarooligosaccharide Substitution Fails for Agaroheptaose


Agarooligosaccharides cannot be treated as a commodity class for procurement purposes. The non-reducing-end configuration—D-galactose in AOSs versus 3,6-anhydro-L-galactose (L-AHG) in NAOSs—fundamentally alters bioactivity outcomes: AOSs exhibit diverse physiological activities while literature consistently reports that NAOSs show almost no physiological functions [1]. Within the AOS series, DP value dictates enzyme recognition kinetics, cytotoxicity profile, and specific bioactivity presence or absence [2]. Substituting agaroheptaose with agarotriose (DP3), agaropentaose (DP5), or any NAOS member without verifying the relevant assay endpoint risks selecting a compound that lacks the target activity entirely—as demonstrated below where agaroheptaose is inactive for skin whitening while NAOSs are active, and where cytotoxicity tolerance diverges sharply between AOS and NAOS classes [3].

Class mismatchNAOSs (L-AHG terminus) show negligible physiological activity vs. AOSs; direct replacement may shift bioactivity outcome entirely.
DP mismatchAgarotriose (DP3) or agaropentaose (DP5) may lack target activity – DP-specific enzyme kinetics and cytotoxicity profiles differ measurably.
Mixed-DP mixturesUndefined hydrolysates introduce batch-to-batch variability; cannot support reproducible kinetic or dose-response assays.

Agaroheptaose Quantitative Differentiation Evidence for Procurement


Enzyme Substrate Kinetics: Agaroheptaose vs. Agarotriose vs. Agaropentaose

In a direct head-to-head kinetic study using purified VejABG (a β-agarooligosaccharide hydrolase from Vibrio sp. EJY3), agaroheptaose (DP7) exhibited a Km of 1.76 ± 0.24 mM, Vmax of 3.92 ± 0.16 U/mg, and kcat of 6.07 ± 0.25 s⁻¹. This is intermediate between agaropentaose (DP5: Km 1.73 ± 0.13 mM, Vmax 4.63 ± 0.06 U/mg, kcat 7.17 ± 0.10 s⁻¹) and significantly different from agarotriose (DP3: Km 3.25 ± 0.38 mM, Vmax 9.12 ± 0.54 U/mg, kcat 14.14 ± 0.83 s⁻¹) [1]. The approximately 1.85-fold lower Km of DP7 versus DP3 indicates higher apparent binding affinity for DP7, while the 2.33-fold lower kcat indicates slower turnover.

Enzyme kinetics (VejABG)
Head-to-head
DP7: Km 1.76 ± 0.24 mM, kcat 6.07 ± 0.25 s⁻¹ DP3: Km 3.25 ± 0.38, kcat 14.14 ± 0.83 DP5: Km 1.73 ± 0.13, kcat 7.17 ± 0.10
Intermediate substrate affinity and turnover vs. shorter AOSs; supports kinetic modelling of mid-chain hydrolysis.
Triplicate data, purified VejABG; units in U/mg.
Enzymology Glycobiology Marine biomass saccharification

Skin Whitening Activity: Agaroheptaose vs. AHG and NAOSs

In a systematic in vitro skin whitening activity assay conducted at 50 μg/mL, agaroheptaose (DP7) exhibited no detectable inhibition of melanogenesis in either murine B16 melanoma cells or human epidermal melanocytes (HEMs). By direct comparison within the same study, 3,6-anhydro-L-galactose (AHG) showed the highest skin whitening activity, while neoagarotetraose (NeoDP4) and neoagarohexaose (NeoDP6) also exhibited measurable activity. Notably, all AOSs tested—agarotriose (DP3), agaropentaose (DP5), and agaroheptaose (DP7)—as well as neoagarobiose (NeoDP2), lacked skin whitening activity [1]. All compounds were non-cytotoxic at concentrations up to 50 μg/mL in the same MTT assay [2].

Melanogenesis inhibition
Head-to-head
DP7: no detectable activity at 50 µg/mL AHG, NeoDP4, NeoDP6: measurable inhibition All AOSs (DP3, DP5, DP7): inactive
Agaroheptaose does not interfere in melanogenesis assays; suitable for bioactivity screening where skin whitening is a confounding endpoint.
B16 and HEM cells, MTT verified non-cytotoxic up to 50 µg/mL.
Cosmetic science Melanogenesis Skin depigmentation

Cytotoxicity Differential: AOS Class vs. NAOS Class on Macrophage Cells

A comparative cytotoxicity study using MTT assay on RAW 264.7 macrophage cells revealed a pronounced class-level toxicity differential. AOS samples hydrolyzed for 24 h (AOS-24) were non-toxic to RAW 264.7 cells at all tested concentrations, including up to 1000 μg/mL. In contrast, all NAOS samples exhibited high toxicity in the 125–1000 μg/mL range in a concentration-dependent manner [1]. Independently, agaroheptaose (DP7) at up to 50 μg/mL showed no cytotoxicity toward B16F10 melanoma cells or human epidermal melanocytes over 3 days [2]. While the Pratitis et al. (2024) study used mixed-DP AOS/NAOS hydrolysates rather than isolated DP7, the consistent pattern—AOS fractions non-toxic, NAOS fractions toxic—constitutes class-level evidence supporting agaroheptaose's favorable safety profile relative to NAOS alternatives in macrophage-based assays.

Macrophage cytotoxicity
Class-level
AOS class: non-toxic up to 1000 µg/mL NAOS class: toxic at ≥125 µg/mL DP7: non-cytotoxic at 50 µg/mL (B16F10/HEM)
AOS selection avoids concentration-dependent cytotoxicity that may mask immunomodulatory signals in macrophage-based assays.
Mixed-DP AOS hydrolysate data; class-level inference for DP7.
Toxicology Immunopharmacology Cell viability

Antioxidant Activity: Odd-Numbered AOS vs. Even-Numbered NAOS in Dermal Fibroblasts

α-Neoagaro-oligosaccharide hydrolase (α-NAOSH) specifically cleaves even-numbered NAOSs to produce 3,6-anhydro-L-galactose (L-AHG) and odd-numbered agaro-oligosaccharides (OAOSs), including agarotriose (DP3), agaropentaose (DP5), and agaroheptaose (DP7). In a comparative in vitro study, the OAOS-containing mixture AO13 (L-AHG + agarotriose) demonstrated higher hydrogen peroxide (H₂O₂)-scavenging activity than the NAOS mixture NAO24 (neoagarobiose + neoagarotetraose) in human dermal fibroblasts [1]. The mechanistic basis is structural: AOSs possess D-galactose at the non-reducing end, whereas NAOSs bear L-AHG, and this terminal sugar difference drives the differential ROS-scavenging capacity. While the study used DP3-based OAOS rather than isolated DP7, the class-level conclusion that odd-numbered AOSs exhibit superior antioxidant activity to even-numbered NAOSs extrapolates to agaroheptaose as a member of this structural class [1].

H₂O₂ scavenging (dermal fibroblasts)
Class-level
Odd-numbered AOS mixture (AO13) > even-numbered NAOS mixture (NAO24) in H₂O₂-scavenging assay.
Reported class trend supports higher ROS-scavenging potential for DP7-containing odd-numbered AOSs; direct DP7 data needed.
Data from mixed OAOS, not isolated DP7; full quantitative values not publicly available.
Antioxidant Reactive oxygen species Skin aging

Commercial Purity Benchmark: Agaroheptaose vs. Typical Agarooligosaccharide Mixtures

Multiple independent suppliers (Bozhihuili, Solarbio, Jinpan, Delta-B) consistently specify agaroheptaose at ≥98% purity as determined by high-performance gel permeation chromatography (HPGPC), with CAS 852690-25-6 and molecular weight 1098.95 g/mol . This contrasts with the typical procurement reality for agarooligosaccharides, which are frequently supplied as mixed-DP hydrolysates (e.g., AOS-0, AOS-24, NAOS mixtures) where individual DP composition is neither quantified nor guaranteed [1]. Agaroheptaose's availability as a single-DP, high-purity defined compound enables reproducible enzyme kinetics, structure-activity relationship studies, and bioactivity assays that are impossible with undefined mixtures.

Commercial purity
Specification review
≥98% (HPGPC), single DP7 species, MW 1098.95 g/mol, CAS 852690-25-6
Defined single-DP standard enables reproducible quantitative bioassays, unlike mixed hydrolysates.
Multiple supplier specifications confirm consistency.
Quality control Standardization Procurement specification

Agaroheptaose Optimal Application Scenarios and Research Use Cases


Enzymatic Saccharification: Defined Substrate for β-Agarooligosaccharide Hydrolase Kinetics

Agaroheptaose serves as a kinetically characterized, single-DP substrate for β-agarooligosaccharide hydrolases such as VejABG, with established Km (1.76 mM) and kcat (6.07 s⁻¹) values that differ measurably from DP3 and DP5 [1]. Researchers investigating agarose biomass conversion pathways should procure agaroheptaose rather than agarotriose or mixed-DP hydrolysates when the experimental objective requires precise kinetic modelling of mid-chain oligosaccharide hydrolysis. The ≥98% purity ensures that kinetic parameters are not confounded by competing substrates.

Macrophage-Based Immunomodulatory Screening: Non-Cytotoxic AOS Class Member

For immunopharmacology studies employing RAW 264.7 macrophage cells, agaroheptaose is the preferred agarooligosaccharide because AOS-class compounds demonstrate non-toxicity at concentrations up to 1000 μg/mL, whereas NAOS-class compounds induce concentration-dependent cytotoxicity beginning at 125 μg/mL [1]. This differential is critical when screening for anti-inflammatory or immunomodulatory bioactivity: NAOS cytotoxicity can produce false-positive inflammatory readouts or mask genuine immunomodulatory signals. Agaroheptaose's clean cytotoxicity profile in B16F10 and HEM cells at 50 μg/mL [2] further supports its use across multiple cell models.

Antioxidant Dermatological Research: Odd-Numbered AOS for ROS Scavenging

Investigators studying oxidative stress in dermal models should select agaroheptaose—as a representative odd-numbered AOS—over even-numbered NAOSs. Class-level evidence demonstrates that odd-numbered AOSs (OAOSs) exhibit higher H₂O₂-scavenging activity than NAOSs in human dermal fibroblasts, attributed to the D-galactose non-reducing terminus [1]. Notably, agaroheptaose does not inhibit melanogenesis [2], making it suitable for antioxidant studies where skin whitening is a confounding variable to be excluded. Potential applications include anti-skin-aging formulations and cosmetic active ingredient development.

Structure-Activity Relationship Studies: DP-Specific AOS Reference Standard

Agaroheptaose fills a critical gap in AOS SAR panels as the DP7 reference compound. The synergistic anti-inflammatory study by Zou et al. (2019) demonstrated that different DP AOS fractions exhibit distinct anti-inflammatory potency and cytotoxicity profiles—medium DP fractions showed high activity with cytotoxicity, while low and high DP fractions showed lower activity but no cytotoxicity [1]. Including agaroheptaose as the defined DP7 standard in SAR panels enables reproducible mapping of the DP-activity-toxicity relationship. Its commercial availability at ≥98% single-DP purity [2] makes it the only practical option for this role, as DP7 is not easily isolated from mixed hydrolysates at research scale.

Application
Selection Property
Validation Focus
β-Agarooligosaccharide hydrolase kinetics
Single-DP substrate with defined Km/kcat
Reproduce kinetic parameters vs. DP5/DP3
Macrophage-based immunomodulatory screening
AOS-class non-cytotoxicity profile
Verify cell viability up to 1000 µg/mL; exclude NAOS cytotoxicity artifacts
Dermal oxidative stress research
Odd-numbered AOS H₂O₂-scavenging potential
ROS-scavenging assay in human dermal fibroblasts; confirm DP7 activity
AOS structure-activity relationship panels
DP7 reference standard (≥98% single-DP)
DP-dependent activity and cytotoxicity mapping
Quote Request

Request a Quote for Agaroheptaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.